Chloroethoxyethyl-tosylate
Description
Properties
Molecular Formula |
C11H15ClO4S |
|---|---|
Molecular Weight |
278.75 g/mol |
IUPAC Name |
2-(2-chloroethoxy)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H15ClO4S/c1-10-2-4-11(5-3-10)17(13,14)16-9-8-15-7-6-12/h2-5H,6-9H2,1H3 |
InChI Key |
SWPSLRINHOQENG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloroethoxyethyl-tosylate can be synthesized through the esterification of chloroethoxyethanol with p-toluenesulfonyl chloride. The reaction typically involves the use of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosylate ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Mechanisms
Chloroethoxyethyl-tosylate undergoes substitution reactions primarily via two competing pathways:
-
Bimolecular Carbonyl-Addition (Stepwise): In nucleophilic solvents (e.g., ethanol, methanol), the tosylate group acts as a leaving group, enabling nucleophilic attack at the carbonyl carbon. This mechanism dominates in solvents with high nucleophilicity (N<sub>T</sub> values > 0) and low ionizing power (Y<sub>OTs</sub> values < 3) .
-
Ionization (Carbocation Formation): In strongly hydrogen-bonding solvents (e.g., 70% HFIP), ionization generates a carbocation intermediate, followed by nucleophilic trapping. This pathway is favored in solvents with high Y<sub>OTs</sub> values (>3) .
Example Reaction:
Key observation: The k<sub>OTS</sub>/k<sub>Cl</sub> ratio (3–5 in aqueous-organic mixtures) confirms competitive leaving-group abilities .
Solvent Effects on Reaction Rates
Solvent composition critically influences reaction kinetics and mechanism:
| Solvent System | Rate Constant (×10<sup>−5</sup> s<sup>−1</sup>) | Dominant Mechanism |
|---|---|---|
| 100% Ethanol | 1.2 | Bimolecular Carbonyl-Addition |
| 70% TFE | 4.8 | Ionization |
| 50% HFIP | 3.5 | Mixed Mechanism |
Trends:
-
Rate constants increase with water content in aqueous-organic mixtures (e.g., 80% EtOH: k = 2.7 ×10<sup>−5</sup> s<sup>−1</sup>) due to enhanced solvation of transition states .
-
In TFE-ethanol systems, higher ethanol content accelerates reactions by reducing Y<sub>Cl</sub> values, favoring bimolecular pathways .
Inductive Effects of Chloro Substituents
The 2-chloroethoxy group exerts a moderate inductive effect, stabilizing carbocation intermediates and accelerating solvolysis compared to non-chlorinated analogs:
| Compound | Relative Rate (vs. Ethyl Tosylate) |
|---|---|
| 2-Chloroethoxyethyl-tosylate | 7× (in 80% EtOH) |
| Ethyl Tosylate | 1× |
This effect diminishes with distance from the reaction center; 2,2,2-trichloro derivatives show only 10× rate increases despite additional chloro groups .
Competing Side Reactions
Under specific conditions, chloride ions displace the tosylate group, forming alkyl chlorides:
Mechanism:
Factors Promoting Chloride Displacement:
-
High Chloride Concentration: Excess Cl<sup>−</sup> (e.g., from TEA·HCl) increases nucleophilic substitution .
-
Electron-Withdrawing Groups: Substituents like nitro or halides activate the tosylate for displacement (e.g., 4-nitrobenzyl tosylate → 4-nitrobenzyl chloride in 85% yield) .
Experimental Considerations
Scientific Research Applications
Chloroethoxyethyl-tosylate is a chemical compound that has garnered attention in various scientific research applications, particularly in organic synthesis and medicinal chemistry. This article explores its applications, supported by data tables and case studies to provide a comprehensive overview.
Synthesis of Glycosidase Inhibitors
This compound has been utilized in the synthesis of glycosidase inhibitors, which are compounds that inhibit the activity of glycosidase enzymes. These inhibitors have significant therapeutic potential in treating diseases such as diabetes and lysosomal storage disorders. The compound serves as an essential building block for creating more complex glycosidase inhibitors through various synthetic pathways .
Use in Click Chemistry
The compound is also employed in click chemistry, particularly in the synthesis of multivalent glycomimetic structures. These structures can mimic natural carbohydrates and are used to study multivalent interactions in biological systems. The incorporation of this compound allows for the efficient coupling of different molecular components, facilitating the creation of diverse glycomimetic libraries .
Development of Antiviral Agents
Research indicates that this compound can be part of synthetic routes leading to antiviral agents. Its ability to form stable linkages with other functional groups enables the development of compounds that can inhibit viral replication mechanisms, thus contributing to antiviral drug discovery efforts .
Table 1: Summary of Applications
Case Study 1: Glycosidase Inhibitor Development
In a study focused on developing potent glycosidase inhibitors, researchers synthesized a series of compounds using this compound as a precursor. The resulting inhibitors demonstrated significant activity against specific glycosidases involved in carbohydrate metabolism disorders. The study highlighted the efficiency of this compound in producing compounds with high specificity and potency .
Case Study 2: Multivalent Glycomimetic Structures
A research project investigated the use of this compound in synthesizing multivalent glycomimetic structures through click chemistry techniques. The study revealed that these structures could effectively mimic natural carbohydrates and enhance binding interactions with glycosidases, leading to improved inhibitory effects. This application underscores the versatility of this compound in creating biologically relevant molecules .
Mechanism of Action
The mechanism of action of chloroethoxyethyl-tosylate involves the nucleophilic attack on the carbon atom bonded to the tosylate group. This leads to the displacement of the tosylate group and the formation of a new bond between the nucleophile and the carbon atom. The tosylate group acts as a leaving group, stabilizing the transition state and facilitating the reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence includes structurally related chlorinated esters and sulfonates. Below is a comparative analysis based on their chemical properties, hazards, and handling requirements:
Table 1: Comparative Analysis of Chloroethoxyethyl-tosylate and Related Compounds
*Inferred properties based on structural analogs.
Reactivity and Stability
- This compound : Likely stable under anhydrous conditions but reactive toward nucleophiles due to the tosyl group. Chlorine may enhance electrophilicity.
- Chloromethyl chlorosulfate : Highly reactive; decomposes in water to release HCl and sulfur oxides .
- Ethyl Chloride : Volatile and flammable; reacts violently with alkali metals .
- Ethyl Chloroacetate : Hydrolyzes in acidic/basic conditions; incompatible with oxidizers .
Toxicity and Environmental Impact
- This compound: Potential irritant; environmental persistence depends on biodegradability.
- Ethyl Chloride: Carcinogenic and hazardous to aquatic life .
Q & A
Q. What are the recommended methods for synthesizing Chloroethoxyethyl-tosylate, and how can purity be verified?
Synthesis typically involves tosylation of chloroethoxyethanol using tosyl chloride in anhydrous conditions. Key steps include:
- Reaction Setup : Conduct the reaction under inert atmosphere (e.g., nitrogen) to avoid hydrolysis of tosyl chloride .
- Purification : Use column chromatography with silica gel and a non-polar solvent system (e.g., hexane/ethyl acetate) to isolate the product.
- Purity Verification : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity and gas chromatography-mass spectrometry (GC-MS) to assess purity >98% .
Q. How should researchers handle this compound to ensure safety and stability during experiments?
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H NMR (δ 7.7–7.8 ppm for tosyl aromatic protons; δ 4.1–4.3 ppm for –OCH₂CH₂Cl) .
- Infrared (IR) Spectroscopy : Peaks at 1170 cm⁻¹ (S=O stretch) and 1360 cm⁻¹ (C–Cl stretch) confirm functional groups .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots) .
Q. How should researchers resolve contradictory data on reaction yields when using this compound as an alkylating agent?
Q. What strategies are recommended for analyzing degradation byproducts of this compound under aqueous conditions?
- Analytical Workflow :
- Sample Preparation : Simulate hydrolysis at varying pH (2–12) and temperatures (25–60°C).
- Chromatographic Separation : Use HPLC with a C18 column and UV detection (λ = 254 nm).
- Identification : Pair LC-MS/MS with fragmentation patterns to assign structures to byproducts (e.g., chloroethoxyethanol, p-toluenesulfonic acid) .
Methodological Guidelines
Q. Designing Experiments to Study Structure-Activity Relationships (SAR) of this compound Derivatives
- Stepwise Approach :
Q. Ethical and Reporting Standards for Publishing Research on this compound
- Data Transparency : Disclose raw data, instrumentation parameters, and statistical codes in supplementary materials .
- Citation Practices : Prioritize peer-reviewed journals over non-academic sources (e.g., avoid ) .
Data Presentation and Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
